molecular formula C8H12ClN3O B1524046 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride CAS No. 1311316-59-2

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Cat. No. B1524046
M. Wt: 201.65 g/mol
InChI Key: HGKBYIYZHKPSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine carbonyl compounds are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carbonyl group. The carbonyl group is attached to the nitrogen atom of the pyrrolidine ring .


Synthesis Analysis

The synthesis of pyrrolidine carbonyl compounds can vary greatly depending on the specific compound. Generally, these compounds can be synthesized through reactions involving pyrrolidine and a suitable carbonyl compound .


Molecular Structure Analysis

The molecular structure of pyrrolidine carbonyl compounds consists of a pyrrolidine ring attached to a carbonyl group. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Pyrrolidine carbonyl compounds can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carbonyl compounds can vary depending on the specific compound. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with various other chemicals .

Scientific Research Applications

Antileishmanial and Antibacterial Agents

Research into pyrazolopyridine derivatives has shown promising results in the development of antileishmanial and antibacterial agents. For instance, studies on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters reveal significant activity against Leishmania amazonensis, highlighting the potential of these compounds in treating tropical diseases (Heloisa de Mello et al., 2004). Another study on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents indicates expanded activity against fastidious Gram-negative organisms, suggesting these compounds could address challenging bacterial infections (M. Genin et al., 2000).

Chemical Synthesis and Molecular Design

Significant work has also been done in the synthesis and molecular design of pyrazolo[3,4-b]pyridine derivatives for various applications. For example, the development of fluorescent chemosensors based on these compounds for the detection of metal ions such as Cu2+ in nanomolar concentrations demonstrates the utility of pyrazolopyridines in chemical sensing and environmental monitoring (Mauricio García et al., 2019). The palladium-catalyzed C3 or C4 direct arylation of heteroaromatic compounds illustrates the importance of these reactions in creating complex molecules for pharmaceutical and materials science applications (J. Roger et al., 2010).

Corrosion Inhibitors

Pyrazolopyridine derivatives have also been investigated as potential corrosion inhibitors for metals. Research into the use of these compounds in protecting mild steel in acidic environments offers promising avenues for industrial applications, such as in the prevention of material degradation and failure (A. Dandia et al., 2013).

Biomedical Applications

The versatility of pyrazolo[3,4-b]pyridines extends into biomedical research, where these compounds are explored for their therapeutic potential. A review covering the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines indicates a wide range of substituents and synthetic methods, underlining their significance in drug discovery and development (Ana Donaire-Arias et al., 2022).

Safety And Hazards

Like all chemicals, pyrrolidine carbonyl compounds should be handled with care. They can pose various health hazards, such as irritation to the skin and eyes, and more serious hazards if ingested or inhaled .

Future Directions

The study of pyrrolidine carbonyl compounds is an active area of research in organic chemistry. These compounds have potential applications in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c12-8(7-5-9-10-6-7)11-3-1-2-4-11;/h5-6H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBYIYZHKPSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Reactant of Route 6
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.